molecular formula C8H12O B12035402 1-Cyclopentylidenepropan-2-one

1-Cyclopentylidenepropan-2-one

Katalognummer: B12035402
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: UTZMTDJSBFQHBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentylidenepropan-2-one is an organic compound with the molecular formula C₈H₁₂O. It is a ketone with a cyclopentylidene group attached to a propan-2-one moiety. This compound is known for its unique structure, which combines a cyclopentane ring with a ketone functional group, making it an interesting subject for chemical research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Cyclopentylidenepropan-2-one can be synthesized through various methods. One common synthetic route involves the condensation of cyclopentanone with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .

Another method involves the reaction of cyclopentanone with propionaldehyde in the presence of a catalyst, such as piperidine. This reaction also proceeds through an enolate intermediate, followed by aldol condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial catalysts include sodium hydroxide and piperidine, and the reactions are carried out under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentylidenepropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Cyclopentylidenepropan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-cyclopentylidenepropan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclopenten-1-one: This compound has a similar structure but lacks the propan-2-one moiety.

    Cyclopentanone: This compound is a simpler ketone with a cyclopentane ring.

Uniqueness

1-Cyclopentylidenepropan-2-one is unique due to its combination of a cyclopentane ring and a propan-2-one moiety. This structure imparts distinct chemical properties, making it a valuable compound in various chemical and industrial applications .

Eigenschaften

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

1-cyclopentylidenepropan-2-one

InChI

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h6H,2-5H2,1H3

InChI-Schlüssel

UTZMTDJSBFQHBK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=C1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.